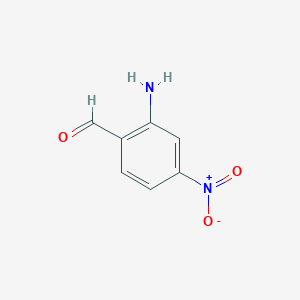

2-Amino-4-nitrobenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3/c8-7-3-6(9(11)12)2-1-5(7)4-10/h1-4H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKVANZONLCMNBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 2-Amino-4-nitrobenzaldehyde: Chemical Properties and Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and structural elucidation of 2-Amino-4-nitrobenzaldehyde. It is intended to serve as a valuable resource for researchers, chemists, and professionals in the field of drug development and organic synthesis. This document details the physicochemical properties, spectroscopic data, and experimental protocols related to the synthesis and characterization of this compound.

Chemical Properties

This compound is an organic compound that appears as an orange to red solid.[1] It is characterized by the presence of an amino group, a nitro group, and an aldehyde functional group attached to a benzene ring. These functional groups contribute to its specific chemical reactivity and physical properties. The compound should be stored under an inert atmosphere (nitrogen or argon) at 2–8 °C.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₆N₂O₃ | [2] |

| Molecular Weight | 166.14 g/mol | [3] |

| Appearance | Orange to red solid | [1][3] |

| CAS Number | 109466-84-4 | [2] |

| Storage Temperature | 2–8 °C (under inert gas) | [1] |

| Melting Point | Data not readily available | |

| Boiling Point | Data not readily available |

Structure Elucidation

The chemical structure of this compound is confirmed through various spectroscopic techniques. The arrangement of the amino, nitro, and aldehyde groups on the benzene ring is key to its reactivity and properties.

Spectroscopic Data

Spectroscopic analysis is fundamental to confirming the structure of this compound. The key data are summarized below.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 9.99 (s, 1H, -CHO), 7.85 (d, J = 8.6 Hz, 1H, Ar-H), 7.63 (d, J = 2.3 Hz, 1H, Ar-H), 7.55 (br.s., 2H, -NH₂), 7.35 (dd, J = 8.6, 2.3 Hz, 1H, Ar-H) | [3][4] |

| Infrared (IR) Spectroscopy | Expected characteristic peaks: N-H stretching (amino group), C=O stretching (aldehyde), N-O stretching (nitro group), and aromatic C-H and C=C stretching. Specific experimental spectrum not readily available. | |

| Mass Spectrometry (MS) | Expected molecular ion peak [M]⁺ at m/z = 166.14. Fragmentation patterns would correspond to the loss of functional groups. Specific experimental spectrum not readily available. |

The ¹H NMR spectrum clearly indicates the presence of the aldehyde proton, the aromatic protons with their specific splitting patterns confirming the substitution pattern, and the broad singlet for the amino protons.[3][4]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the oxidation of (2-Amino-4-nitrophenyl)methanol.[3][4]

Materials:

-

(2-Amino-4-nitrophenyl)methanol

-

Manganese dioxide (MnO₂)

-

Tetrahydrofuran (THF)

-

Dichloromethane (CH₂Cl₂)

-

Silica gel

-

Ethyl acetate

-

Hexane

Procedure:

-

In a suitable reaction vessel, dissolve (2-Amino-4-nitrophenyl)methanol (e.g., 650 mg, 3.87 mmol) in a solvent mixture of tetrahydrofuran (5 mL) and dichloromethane (25 mL).[3][4]

-

Add manganese dioxide (e.g., 1680 mg, 19.33 mmol) to the solution.[3][4]

-

Stir the reaction mixture at room temperature for 2 hours.[3][4]

-

Monitor the reaction for completion (e.g., by TLC).

-

Upon completion, filter the reaction mixture to remove the solid manganese dioxide.[3][4]

-

Concentrate the filtrate under reduced pressure to obtain the crude product.[3][4]

Purification

The crude this compound can be purified by silica gel column chromatography.[3][4]

Procedure:

-

Prepare a silica gel column (e.g., 25 g of silica gel).[3][4]

-

Dissolve the crude product in a minimal amount of dichloromethane.

-

Load the dissolved crude product onto the silica gel column.

-

Elute the column with a solvent system of 40%-50% ethyl acetate in hexane.[3][4]

-

Collect the fractions containing the desired product (monitoring by TLC).

-

Combine the pure fractions and concentrate under reduced pressure to yield this compound as an orange solid (reported yield: 86%).[3][4]

Spectroscopic Analysis

¹H NMR Spectroscopy:

-

Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H NMR spectrum using a spectrometer (e.g., 400 MHz).

-

Process the data to identify chemical shifts, splitting patterns, and integration values.

Infrared (IR) Spectroscopy:

-

Prepare a sample of the solid product, for example, as a KBr pellet or using an ATR accessory.

-

Acquire the IR spectrum over the appropriate range (e.g., 4000-400 cm⁻¹).

-

Identify the characteristic absorption bands for the functional groups.

Mass Spectrometry (MS):

-

Dissolve a small amount of the sample in a suitable volatile solvent.

-

Introduce the sample into the mass spectrometer (e.g., via direct infusion or GC/LC coupling).

-

Acquire the mass spectrum and identify the molecular ion peak and key fragmentation ions.

Diagrams

The following diagram illustrates the experimental workflow for the synthesis and purification of this compound.

Caption: Synthesis and Purification Workflow.

References

Technical Guide: Physical and Spectral Data of CAS Number 109466-84-4 (2-Amino-4-nitrobenzaldehyde)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physical and spectral properties of the chemical compound with CAS number 109466-84-4, identified as 2-Amino-4-nitrobenzaldehyde. This molecule is a substituted aromatic aldehyde containing both an amino and a nitro group, functionalities that make it an interesting candidate for further investigation in medicinal chemistry and materials science. Its derivatives, particularly Schiff bases, have been explored for their potential biological activities. This document consolidates available data on its physical characteristics, spectral profile, and relevant experimental protocols to support ongoing and future research endeavors.

Physical and Chemical Properties

This compound is an orange to red solid. Limited data is available for some of its physical properties. The following table summarizes the known information.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 109466-84-4 | N/A |

| Molecular Formula | C₇H₆N₂O₃ | [1] |

| Molecular Weight | 166.13 g/mol | [1] |

| Appearance | Orange to red solid | |

| Storage Temperature | 2-8 °C, under inert gas |

Spectral Data

The available spectral data for this compound is primarily focused on ¹H NMR. Data for other spectral techniques for this specific isomer is limited.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound has been reported as follows:

| Parameter | Value |

| Solvent | DMSO-d₆ |

| Frequency | 400 MHz |

| Chemical Shifts (δ) and Coupling Constants (J) | 9.99 (s, 1H), 7.85 (d, J = 8.6 Hz, 1H), 7.63 (d, J = 2.3 Hz, 1H), 7.55 (br.s., 2H), 7.35 (dd, J = 8.6, 2.3 Hz, 1H) |

Source:

Other Spectral Data (Inferred from Related Compounds)

While specific ¹³C NMR, IR, and Mass Spectrometry data for this compound were not found, data for the closely related compound 2-nitrobenzaldehyde can provide some insight into the expected spectral features.

-

¹³C NMR of 2-Nitrobenzaldehyde: Data for 2-nitrobenzaldehyde is available and can be found in various spectral databases.

-

IR Spectroscopy of 2-Nitrobenzaldehyde: The IR spectrum of 2-nitrobenzaldehyde would be expected to show characteristic peaks for the aldehyde C-H stretch (~2858-2912 cm⁻¹), the carbonyl C=O stretch (~1700 cm⁻¹), and the nitro group N-O stretches.

-

Mass Spectrometry of 2-Nitrobenzaldehyde: The mass spectrum of 2-nitrobenzaldehyde would show a molecular ion peak corresponding to its molecular weight.[2]

Disclaimer: The ¹³C NMR, IR, and Mass Spectrometry data mentioned above are for a related compound and should be used as a reference with caution. Experimental determination for this compound is recommended for accurate characterization.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the oxidation of (2-Amino-4-nitrophenyl)methanol.

Materials:

-

(2-Amino-4-nitrophenyl)methanol

-

Manganese dioxide (MnO₂)

-

Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

(2-Amino-4-nitrophenyl)methanol (e.g., 650 mg, 3.87 mmol) is reacted with manganese dioxide (e.g., 1680 mg, 19.33 mmol) in a solvent mixture of tetrahydrofuran (e.g., 5 mL) and dichloromethane (e.g., 25 mL).

-

The reaction mixture is stirred for 2 hours at room temperature.

-

Upon completion of the reaction, the mixture is filtered to remove insoluble solids.

-

The filtrate is then concentrated.

-

The resulting crude product is purified by silica gel column chromatography using an eluent of 40%-50% hexane solution of ethyl acetate to afford this compound as an orange solid.

Caption: Synthesis workflow for this compound.

General Protocol for Schiff Base Synthesis

Derivatives of nitrobenzaldehydes, such as Schiff bases, are often synthesized to explore their biological activities. The following is a general protocol.

Materials:

-

This compound

-

A primary amine (e.g., aniline or a substituted aniline)

-

Ethanol

-

Glacial acetic acid (catalyst)

Procedure:

-

Dissolve this compound in ethanol.

-

Add an equimolar amount of the primary amine to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the mixture for a specified time, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, the Schiff base product can be isolated by cooling the reaction mixture and collecting the precipitate by filtration.

Caption: General workflow for Schiff base synthesis.

Biological Activity Context

While specific biological activity data for this compound is not extensively documented in the public domain, related nitrobenzaldehyde derivatives have shown promise in several areas. Schiff bases derived from nitrobenzaldehydes have been investigated for their potential antimicrobial and anticancer activities.[3][4] The presence of the nitro group is often considered to be a key contributor to the observed biological effects. Further research is warranted to elucidate the specific biological profile of this compound and its derivatives.

References

Theoretical Investigation of 2-Amino-4-nitrobenzaldehyde Molecular Orbitals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical analysis of the molecular orbitals of 2-Amino-4-nitrobenzaldehyde, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct computational studies on this compound, this guide utilizes data from a detailed theoretical investigation of its close structural analogue, 2-amino-4-nitrotoluene (2A4NT). This approach allows for a robust understanding of the electronic properties, molecular geometry, and reactivity of this class of molecules. The methodologies presented are based on Density Functional Theory (DFT), a powerful computational tool for predicting molecular characteristics. This document is intended to serve as a valuable resource for researchers engaged in the rational design of novel therapeutic agents and functional materials.

Introduction

This compound is a substituted aromatic compound featuring both an electron-donating amino group and an electron-withdrawing nitro group. This push-pull electronic configuration often results in interesting photophysical properties and biological activities, making it a valuable scaffold in drug discovery and the development of nonlinear optical materials. A thorough understanding of its molecular orbital structure, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting its chemical reactivity, stability, and potential for intermolecular interactions.

This guide presents a detailed theoretical framework for the investigation of this compound's molecular orbitals. The quantitative data herein is derived from a comprehensive computational study on 2-amino-4-nitrotoluene (2A4NT), which differs from the target molecule only by a methyl group in place of the aldehyde's hydrogen.[1] The close structural and electronic similarity between these two compounds makes 2A4NT an excellent model for understanding the fundamental properties of this compound.

Computational Methodology

The data presented in this guide is based on a computational protocol widely accepted for the theoretical investigation of organic molecules.[1]

Software and Theoretical Model

All calculations were performed using the Gaussian 09W software package.[1] The molecular geometry of the compound was optimized using Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.[1] This hybrid functional is known for its accuracy in predicting the electronic structure and properties of organic molecules.

Basis Set

The 6-311++G(d,p) basis set was employed for all calculations.[1] This is a triple-zeta basis set that provides a high degree of flexibility for describing the distribution of electrons. The inclusion of diffuse functions (++) is important for accurately modeling systems with lone pairs and anions, while the polarization functions (d,p) allow for the description of non-spherical electron densities, which is crucial for capturing the nuances of chemical bonding.

Geometry Optimization

The molecular structure was optimized to a local minimum on the potential energy surface without any symmetry constraints. This was confirmed by frequency calculations, where the absence of imaginary frequencies indicates a true minimum.[1]

Molecular Orbital Analysis

The energies of the HOMO and LUMO, as well as the visualization of the molecular orbitals, were obtained from the optimized geometry. These frontier molecular orbitals are key to understanding the electronic transitions and reactivity of the molecule.[1]

Workflow for Theoretical Molecular Orbital Investigation

The logical flow of a typical computational investigation into the molecular orbitals of a compound like this compound is depicted in the following diagram.

References

The Synthesis of 2-Amino-4-nitrobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-nitrobenzaldehyde is a valuable intermediate in organic synthesis, particularly in the preparation of various heterocyclic compounds and as a building block in medicinal chemistry. Its bifunctional nature, possessing both an amino and a nitro group on the benzaldehyde scaffold, allows for a diverse range of chemical transformations. This technical guide provides an in-depth overview of the known synthesis of this compound, including a detailed experimental protocol and a discussion of plausible, though less documented, synthetic strategies. While the specific historical discovery of this compound is not well-documented in readily available literature, its synthesis can be understood within the broader context of the development of synthetic methodologies for substituted benzaldehydes.

Historical Context

The history of substituted nitro- and aminobenzaldehydes is closely tied to the development of synthetic organic chemistry in the 19th and 20th centuries. A prominent example is 2-nitrobenzaldehyde, which gained significant attention due to its crucial role in the Baeyer-Drewsen indigo synthesis.[1] The synthesis of various isomers of nitrobenzaldehyde and their subsequent reduction to aminobenzaldehydes have been extensively studied.[2] However, specific historical details regarding the first synthesis of this compound are scarce. Its preparation methods are extensions of well-established reactions for the functionalization of aromatic rings.

Primary Synthesis Method: Oxidation of (2-Amino-4-nitrophenyl)methanol

The most clearly documented and high-yielding synthesis of this compound involves the oxidation of (2-Amino-4-nitrophenyl)methanol.[3][4] This method utilizes manganese dioxide as an oxidizing agent to selectively convert the primary alcohol to an aldehyde without affecting the amino and nitro groups.

Quantitative Data

| Starting Material | Oxidizing Agent | Solvent System | Reaction Time (hours) | Temperature | Yield (%) | Reference |

| (2-Amino-4-nitrophenyl)methanol | Manganese Dioxide (MnO₂) | Tetrahydrofuran (THF) / Dichloromethane (DCM) | 2 | Room Temperature | 86 | [3][4] |

Experimental Protocol

Materials:

-

(2-Amino-4-nitrophenyl)methanol (650 mg, 3.87 mmol)[3]

-

Manganese dioxide (1680 mg, 19.33 mmol)[3]

-

Tetrahydrofuran (5 mL)[3]

-

Dichloromethane (25 mL)[3]

-

Silica gel for column chromatography[3]

-

Eluent: 40%-50% hexane solution of ethyl acetate[3]

Procedure:

-

A solution of (2-Amino-4-nitrophenyl)methanol (650 mg, 3.87 mmol) is prepared in a solvent mixture of tetrahydrofuran (5 mL) and dichloromethane (25 mL).[3]

-

Manganese dioxide (1680 mg, 19.33 mmol) is added to the solution.[3]

-

The reaction mixture is stirred at room temperature for 2 hours.[3]

-

Upon completion of the reaction, the mixture is filtered to remove the solid manganese dioxide.[3]

-

The filtrate is concentrated under reduced pressure.[3]

-

The resulting crude product is purified by silica gel column chromatography using a 40%-50% hexane solution of ethyl acetate as the eluent to afford this compound (550 mg, 86% yield) as an orange solid.[3]

Experimental Workflow Diagram

Plausible Alternative Synthetic Routes

While the oxidation of the corresponding benzyl alcohol is a well-documented method, other logical synthetic strategies can be proposed based on common organic reactions. These routes, however, lack specific experimental validation for the synthesis of this compound in the provided search results.

Selective Reduction of 2,4-Dinitrobenzaldehyde

The selective reduction of one nitro group in a dinitro-substituted aromatic compound is a known transformation.[5] In principle, 2,4-dinitrobenzaldehyde could be selectively reduced at the 2-position to yield this compound. The steric hindrance around the nitro group at the 2-position, being ortho to the aldehyde, might influence the selectivity of the reduction. Reagents such as sodium sulfide or stannous chloride are often used for such selective reductions.

Oxidation of 4-Nitro-2-aminotoluene

The oxidation of a methyl group on an aromatic ring to an aldehyde is a common synthetic transformation.[6] Starting from 4-nitro-2-aminotoluene, a selective oxidation of the methyl group could potentially yield this compound. This approach would require an oxidizing agent that does not affect the amino or nitro groups.

Conclusion

The synthesis of this compound is most reliably achieved through the oxidation of (2-Amino-4-nitrophenyl)methanol, a method that provides a high yield of the desired product.[3][4] While other synthetic routes, such as the selective reduction of 2,4-dinitrobenzaldehyde or the oxidation of 4-nitro-2-aminotoluene, are chemically plausible, they are not well-documented in the available literature for this specific compound. Further research is needed to explore and optimize these alternative pathways. The lack of detailed historical information on the discovery of this compound highlights a gap in the documented history of this useful synthetic intermediate. This guide provides researchers and professionals in drug development with a solid foundation for the preparation of this compound, while also indicating areas for future synthetic exploration.

References

Reactivity of the amino and aldehyde functional groups in 2-Amino-4-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-nitrobenzaldehyde is a versatile bifunctional aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its unique electronic and structural features, arising from the interplay of an electron-donating amino group and electron-withdrawing nitro and aldehyde groups on the benzene ring, give rise to a rich and distinct reactivity profile. This technical guide provides a comprehensive overview of the chemical behavior of the amino and aldehyde functional groups within this molecule, supported by experimental data and detailed protocols. The strategic location of these functionalities makes this compound a valuable building block for the synthesis of a wide array of heterocyclic compounds and other complex organic molecules with potential applications in drug discovery and materials science.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is fundamental for its application in synthesis and for the characterization of its reaction products. The following tables summarize key physicochemical and spectroscopic data for the compound.

| Property | Value | Reference |

| Molecular Formula | C₇H₆N₂O₃ | [1] |

| Molecular Weight | 166.14 g/mol | [1] |

| Appearance | Orange to red solid | [2] |

| Purity | 95% | [1] |

| Storage Temperature | 2-8°C, under inert atmosphere, in a dark place | [1] |

Table 1: Physicochemical Properties of this compound

| Spectrum Type | Key Peaks/Shifts (δ in ppm, J in Hz) |

| ¹H NMR (400 MHz, DMSO-d₆) | 9.99 (s, 1H), 7.85 (d, J = 8.6 Hz, 1H), 7.63 (d, J = 2.3 Hz, 1H), 7.55 (br. s., 2H), 7.35 (dd, J = 8.6, 2.3 Hz, 1H)[3] |

Table 2: ¹H NMR Spectroscopic Data for this compound

Synthesis of this compound

The primary synthetic route to this compound involves the oxidation of (2-Amino-4-nitrophenyl)methanol.

Experimental Protocol: Oxidation of (2-Amino-4-nitrophenyl)methanol

Materials:

-

(2-Amino-4-nitrophenyl)methanol

-

Manganese dioxide (MnO₂)

-

Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexane

Procedure:

-

To a solution of (2-Amino-4-nitrophenyl)methanol (650 mg, 3.87 mmol) in a solvent mixture of tetrahydrofuran (5 mL) and dichloromethane (25 mL), add manganese dioxide (1680 mg, 19.33 mmol).

-

Stir the reaction mixture at room temperature for 2 hours.

-

Upon completion of the reaction (monitored by TLC), filter the mixture to remove the insoluble manganese dioxide.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude product by silica gel column chromatography using a 40%-50% ethyl acetate in hexane solution as the eluent.

-

This procedure affords this compound as an orange solid (550 mg, 86% yield).[2]

Reactivity of the Aldehyde Functional Group

The aldehyde group in this compound is activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent nitro group. It readily undergoes condensation reactions, most notably to form Schiff bases.

Schiff Base Formation

The reaction with primary amines yields imines, commonly known as Schiff bases. This reaction is a cornerstone in the synthesis of various biologically active molecules and ligands for metal complexes.

Experimental Protocol: Synthesis of a Schiff Base from this compound and Aniline (Illustrative)

Note: A specific protocol for this compound was not found in the search results. The following is a general procedure adapted from the synthesis of Schiff bases from substituted benzaldehydes and anilines.[4][5]

Materials:

-

This compound

-

Aniline

-

Ethanol

-

Glacial acetic acid (catalyst)

Procedure:

-

Dissolve this compound (1.66 g, 0.01 mol) in 20 mL of ethanol in a round-bottom flask.

-

Add a solution of aniline (0.93 g, 0.01 mol) in 10 mL of ethanol to the flask.

-

Add a few drops of glacial acetic acid to the mixture.

-

Reflux the reaction mixture for 3-4 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried.

-

The crude product can be recrystallized from ethanol to yield the pure Schiff base.

Reactivity of the Amino Functional Group

The amino group in this compound is a nucleophilic center, though its reactivity is somewhat attenuated by the electron-withdrawing nitro group on the same ring. Nevertheless, it can undergo typical reactions of aromatic amines, such as acylation.

N-Acylation

Acylation of the amino group is a common transformation to introduce an acyl group, which can alter the electronic properties of the molecule and serve as a protecting group or a precursor for further functionalization.

Experimental Protocol: N-Acylation of this compound (Illustrative)

Note: A specific protocol for the acylation of this compound was not found. This is a general procedure for the N-acylation of anilines.

Materials:

-

This compound

-

Acetyl chloride (or acetic anhydride)

-

Pyridine (or another suitable base)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve this compound (1.66 g, 0.01 mol) in 20 mL of dichloromethane in a flask.

-

Add pyridine (0.87 mL, 0.011 mol) to the solution and cool the mixture in an ice bath.

-

Slowly add acetyl chloride (0.75 mL, 0.0105 mol) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product, 2-acetamido-4-nitrobenzaldehyde, can be purified by recrystallization or column chromatography.

Reactivity involving both Amino and Aldehyde Groups

The proximate positioning of the amino and aldehyde groups allows for intramolecular reactions and the formation of heterocyclic systems, a key feature in the synthesis of quinolines and other related structures.

Domino Nitro Reduction-Friedländer Heterocyclization

A powerful synthetic strategy involves the in situ reduction of the nitro group to an amino group, which then undergoes a Friedländer annulation with the existing aldehyde and an active methylene compound to form a quinoline ring.

Experimental Protocol: Synthesis of a Quinolone Derivative (Illustrative)

Note: This protocol is adapted from a general procedure for the domino nitro reduction-Friedländer synthesis.[6]

Materials:

-

This compound

-

Ethyl acetoacetate

-

Iron powder (Fe)

-

Glacial acetic acid (AcOH)

Procedure:

-

To a solution of this compound (1.66 g, 0.01 mol) and ethyl acetoacetate (1.30 g, 0.01 mol) in glacial acetic acid (20 mL), add iron powder (1.68 g, 0.03 mol).

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.

-

After completion, cool the reaction mixture and pour it into ice water.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the corresponding quinoline derivative.

Conclusion

This compound exhibits a rich and versatile reactivity profile, making it a valuable synthon for a variety of chemical transformations. The aldehyde group is prone to nucleophilic attack, readily forming Schiff bases and participating in condensation reactions. The amino group, while slightly deactivated, undergoes typical reactions of aromatic amines, such as acylation. The interplay between these functional groups, along with the nitro group, allows for the construction of complex heterocyclic scaffolds, particularly through domino reactions. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore and exploit the synthetic potential of this important molecule. Further investigation into the specific reaction kinetics and optimization of protocols for this particular isomer will undoubtedly open new avenues in the synthesis of novel compounds with promising biological activities.

References

- 1. This compound | 109466-84-4 [sigmaaldrich.com]

- 2. This compound CAS#: 109466-84-4 [amp.chemicalbook.com]

- 3. This compound | 109466-84-4 [chemicalbook.com]

- 4. isca.in [isca.in]

- 5. globalconference.info [globalconference.info]

- 6. Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands - PMC [pmc.ncbi.nlm.nih.gov]

2-Amino-4-nitrobenzaldehyde: A Technical Guide to Safety, Handling, and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and material safety data sheet (MSDS) information for 2-Amino-4-nitrobenzaldehyde (CAS No. 109466-84-4). The following sections detail the compound's hazardous properties, safe handling procedures, emergency protocols, and physical and chemical characteristics to ensure its proper use in a laboratory and research setting.

Section 1: Chemical and Physical Properties

This compound is an organic compound that typically appears as an orange to red solid.[1] It is important to be aware of its physical and chemical properties for safe storage and handling.

| Property | Value | Reference(s) |

| CAS Number | 109466-84-4 | [2] |

| Molecular Formula | C₇H₆N₂O₃ | [2] |

| Molecular Weight | 166.13 g/mol | |

| Appearance | Orange to red solid | [1] |

| Purity | ≥ 95% | [3] |

| Melting Point | 42 - 44 °C (108 - 111 °F) | [4] |

| Boiling Point | 153 °C (307 °F) at 31 hPa | [4] |

| Autoignition Temperature | 200 °C (392 °F) | [4] |

| Storage Temperature | 2 - 8 °C (36 - 46 °F) under an inert atmosphere | [1][3] |

Section 2: Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) classification highlights its potential health and environmental risks.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity — Single Exposure | 3 | H335: May cause respiratory irritation |

| Hazardous to the Aquatic Environment, Long-Term | 3 | H412: Harmful to aquatic life with long lasting effects |

Signal Word: Warning

Hazard Pictograms:

-

GHS07

Section 3: Safe Handling and Storage Protocols

Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

A comprehensive range of personal protective equipment must be worn at all times when handling this compound.

| PPE Type | Specifications |

| Eye/Face Protection | Wear chemical safety goggles and/or a face shield. |

| Skin Protection | Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Ensure that skin is not exposed. |

| Respiratory Protection | Use a NIOSH (US) or CEN (EU) approved respirator. For nuisance exposures, a type P95 (US) or P1 (EU) particle respirator is suitable. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU) respirator cartridges. |

Handling Procedures

Experimental work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Experimental Protocol: General Handling

-

Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.

-

Dispensing: Avoid the formation and inhalation of dust.[5] Use appropriate tools to handle the solid material.

-

Work Practice: Do not eat, drink, or smoke in the laboratory area.[6]

-

Hygiene: Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[4]

-

Clothing: Immediately change any contaminated clothing.[4]

Storage Conditions

Proper storage is crucial to maintain the stability and integrity of this compound.

-

Temperature: Store in a cool, dry place at a recommended temperature of 2-8°C.[3]

-

Atmosphere: Keep in a dark place under an inert atmosphere (e.g., nitrogen or argon).[3]

-

Container: Keep the container tightly closed.[4]

-

Incompatibilities: Store away from strong oxidizing agents, strong bases, and strong reducing agents.[7]

Section 4: Emergency Procedures and First Aid

In the event of exposure or a spill, immediate and appropriate action must be taken.

First Aid Measures

| Exposure Route | First Aid Protocol | Reference(s) |

| Inhalation | Move the person to fresh air. If breathing is difficult, give artificial respiration. Consult a physician. | [4] |

| Skin Contact | Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Consult a physician. | [4] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. Remove contact lenses if present and easy to do. | [4] |

| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor if you feel unwell. Consult a physician. | [4] |

Spills and Leaks

-

Evacuation: Evacuate personnel to a safe area.

-

Ventilation: Ensure adequate ventilation.

-

Containment: Prevent the product from entering drains.

-

Cleanup: Sweep up the spilled material and shovel it into a suitable, closed container for disposal. Avoid creating dust.

Section 5: Fire-Fighting Measures

This compound is combustible.[4]

| Aspect | Information | Reference(s) |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. | |

| Specific Hazards | In case of fire, hazardous combustion products such as carbon oxides and nitrogen oxides (NOx) may be liberated. | |

| Firefighter Protection | Wear a self-contained breathing apparatus for firefighting if necessary. |

Section 6: Toxicological Information

The toxicological properties of this compound have not been thoroughly investigated. However, based on its GHS classification, it is harmful if swallowed and causes skin, eye, and respiratory irritation.[4] No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.

Section 7: Experimental and Logical Diagrams

The following diagrams illustrate key workflows and potential biological interactions relevant to compounds of this class.

Section 8: Disposal Considerations

Waste materials are hazardous and must be disposed of correctly.

-

Product: Dispose of surplus and non-recyclable solutions to a licensed disposal company. The material may be burned in a chemical incinerator equipped with an afterburner and scrubber, but extra care should be taken as it is highly flammable.

-

Contaminated Packaging: Dispose of as unused product.

Section 9: Synthesis and Experimental Protocols

While this document focuses on safety, a brief overview of a synthesis protocol is provided to contextualize handling procedures.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the literature and should be performed with all necessary safety precautions as outlined in Section 3.[1][8]

-

Reactants: (2-Amino-4-nitrophenyl)methanol is reacted with manganese dioxide.

-

Solvent: A mixture of tetrahydrofuran and dichloromethane is used.

-

Procedure: The reaction is stirred at room temperature.

-

Workup: Upon completion, the reaction mixture is filtered to remove insoluble solids.

-

Purification: The filtrate is concentrated, and the crude product is purified by silica gel column chromatography.

This synthesis involves the handling of a solid reactant and product, solvents, and filtration and chromatography steps, all of which require careful execution within a fume hood while wearing appropriate PPE.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. QSAR prediction of toxicity of nitrobenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Nitrobenzaldehyde: Key Properties and Applications in Analytical Chemistry_Chemicalbook [chemicalbook.com]

- 6. In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach (Journal Article) | OSTI.GOV [osti.gov]

- 7. capotchem.cn [capotchem.cn]

- 8. researchgate.net [researchgate.net]

Solubility profile of 2-Amino-4-nitrobenzaldehyde in common laboratory solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 2-Amino-4-nitrobenzaldehyde in common laboratory solvents. Due to the limited availability of direct quantitative solubility data for this specific compound, this guide presents an estimated solubility profile based on the known solubility of structurally similar molecules, namely 2-aminobenzaldehyde and 4-nitrobenzaldehyde. Furthermore, detailed experimental protocols for determining the precise solubility of this compound are provided, enabling researchers to generate accurate in-house data.

Estimated Solubility Profile of this compound

The following table summarizes the estimated solubility of this compound in a range of common laboratory solvents at ambient temperature. These estimations are derived from qualitative observations during synthesis and purification, as well as quantitative data available for analogous compounds. The presence of both a polar amino group and a polar nitro group, in addition to the aldehyde functionality on a benzene ring, suggests a moderate to good solubility in polar organic solvents and limited solubility in non-polar and highly polar aqueous solvents.

| Solvent | Solvent Type | Estimated Solubility ( g/100 mL) | Notes |

| Water | Protic, Polar | < 0.1 | Expected to be poorly soluble due to the aromatic ring, though the polar functional groups may contribute to slight solubility. |

| Methanol | Protic, Polar | 1 - 5 | The polar nature of methanol should allow for favorable interactions with the amino, nitro, and aldehyde groups. |

| Ethanol | Protic, Polar | 1 - 5 | Similar to methanol, ethanol is expected to be a reasonably good solvent. |

| Acetone | Aprotic, Polar | 5 - 10 | The polarity of acetone makes it a good candidate for dissolving this compound. |

| Ethyl Acetate | Aprotic, Polar | 5 - 10 | Used as a solvent in the purification of this compound, indicating good solubility.[1] |

| Dichloromethane (DCM) | Aprotic, Polar | > 10 | A common solvent for organic reactions, it was used in the synthesis of this compound, suggesting high solubility.[1] |

| Chloroform | Aprotic, Polar | > 10 | Structurally similar to dichloromethane, high solubility is expected. |

| Tetrahydrofuran (THF) | Aprotic, Polar | > 10 | Used in the synthesis of this compound, indicating high solubility.[1] |

| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | > 10 | The compound is soluble in DMSO for NMR analysis, indicating high solubility.[1] |

| N,N-Dimethylformamide (DMF) | Aprotic, Polar | > 10 | A strong polar aprotic solvent, expected to be an excellent solvent for this compound. |

| Hexane | Non-polar | < 0.1 | As a non-polar solvent, hexane is unlikely to effectively solvate the polar functional groups of this compound. It is used as an anti-solvent in purification.[1] |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for this compound, the following experimental protocol, based on the isothermal shake-flask method, is recommended.

Objective: To determine the saturation solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound (solid, >98% purity)

-

Selected solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Thermostatically controlled shaker or water bath

-

Analytical balance (± 0.0001 g)

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure saturation is reached.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

-

Record the weight of the collected filtrate.

-

-

Quantification:

-

Gravimetric Method:

-

Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point.

-

Once the solvent is completely removed, weigh the vial containing the dried solute.

-

Calculate the solubility as the mass of the dissolved solid per volume or mass of the solvent.

-

-

Chromatographic/Spectroscopic Method:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

-

Measure the absorbance or peak area of the diluted sample and determine its concentration using the calibration curve.

-

Calculate the original solubility, accounting for the dilution factor.

-

-

-

Data Reporting:

-

Express the solubility in standard units such as g/100 mL, mg/mL, or molarity (mol/L).

-

Report the temperature at which the solubility was determined.

-

Perform the experiment in triplicate to ensure reproducibility and report the mean and standard deviation.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Logical Relationship of Solvent Polarity and Solubility

The solubility of a compound is governed by the principle of "like dissolves like." The polarity of the solvent plays a crucial role in its ability to dissolve a solute. The following diagram illustrates the classification of solvents and the expected solubility trend for this compound.

Caption: Solvent classification and expected solubility.

References

The Forefront of Innovation: A Technical Guide to 2-Amino-4-nitrobenzaldehyde in Novel Material Science

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Amino-4-nitrobenzaldehyde, a versatile aromatic aldehyde, is emerging as a pivotal building block in the synthesis of advanced materials. Its unique molecular architecture, featuring an electron-donating amino group and an electron-withdrawing nitro group on a reactive benzaldehyde platform, offers a rich landscape for the development of novel polymers, nonlinear optical (NLO) materials, and fluorescent sensors. This guide provides an in-depth exploration of the potential applications of this compound in material science, presenting detailed experimental protocols, quantitative data, and logical workflows to facilitate further research and development in this exciting field.

I. Synthesis of High-Performance Polymers

The bifunctionality of this compound, possessing both an aldehyde and an amino group, makes it an ideal candidate for the synthesis of high-performance polymers such as poly(azomethine)s and polyimides. These polymers are renowned for their exceptional thermal stability, mechanical strength, and unique optoelectronic properties.

A. Poly(azomethine)s: Thermally Stable and Optically Active Polymers

Poly(azomethine)s, also known as poly(Schiff base)s, are synthesized through the polycondensation reaction between a dialdehyde and a diamine. In the context of this compound, it can react with various aromatic diamines to form polymers with a conjugated backbone, leading to interesting optical and electronic properties.

Experimental Protocol: Synthesis of a Poly(azomethine) from this compound and 4,4'-Oxydianiline (ODA)

This protocol describes a general procedure for the synthesis of a poly(azomethine) via solution polycondensation.

Materials:

-

This compound

-

4,4'-Oxydianiline (ODA)

-

N-Methyl-2-pyrrolidone (NMP), anhydrous

-

Ethanol

-

Glacial Acetic Acid (catalyst)

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve this compound (1 equivalent) in anhydrous NMP.

-

Add an equimolar amount of 4,4'-oxydianiline (ODA) to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Heat the reaction mixture to 120-140°C and stir under a continuous nitrogen flow for 8-12 hours.

-

Monitor the progress of the polymerization by observing the increase in viscosity of the solution.

-

After the reaction is complete, cool the viscous solution to room temperature and precipitate the polymer by slowly pouring it into a large volume of ethanol with vigorous stirring.

-

Filter the precipitated fibrous polymer, wash it thoroughly with ethanol to remove unreacted monomers and residual solvent.

-

Dry the polymer in a vacuum oven at 80°C until a constant weight is achieved.

Characterization:

The resulting poly(azomethine) can be characterized by Fourier-Transform Infrared (FTIR) spectroscopy (to confirm the formation of the azomethine C=N bond), Nuclear Magnetic Resonance (NMR) spectroscopy, and Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index.

Thermal Properties:

The thermal stability of the synthesized poly(azomethine)s can be evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Generally, aromatic poly(azomethine)s exhibit high thermal stability, with decomposition temperatures often exceeding 400°C.[1][2] The glass transition temperatures (Tg) of these polymers can range from 170°C to 230°C, indicating their suitability for high-temperature applications.[3]

Quantitative Data on Thermal Properties of Aromatic Poly(azomethine)s (Illustrative)

| Polymer Backbone Feature | Glass Transition Temperature (Tg) (°C) | 10% Weight Loss Temperature (TGA) (°C) | Char Yield at 800°C (%) |

| Triphenylamine Moiety | 170 - 230 | > 490 | > 60 |

| Hexafluoroisopropylidene Group | ~180 | > 490 | - |

| Sulfone Group | 378 - 417 | 298 - 334 | ~42 |

Note: This table presents data for various aromatic poly(azomethine)s to illustrate the expected range of thermal properties. Specific values for polymers derived from this compound would require experimental determination.

dot

References

Spectroscopic characterization (1H NMR, 13C NMR, IR) of 2-Amino-4-nitrobenzaldehyde.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of 2-Amino-4-nitrobenzaldehyde, a key chemical intermediate. The document details the expected data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Infrared (IR) spectroscopy, offering a foundational dataset for researchers engaged in its synthesis, analysis, and application in drug development and other scientific fields.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful analytical technique that provides information about the chemical environment of hydrogen atoms within a molecule. The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aldehydic proton, the aromatic protons, and the amine protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |

| 9.99 | s | 1H | -CHO | - |

| 7.85 | d | 1H | H-6 | 8.6 |

| 7.63 | d | 1H | H-3 | 2.3 |

| 7.55 | br s | 2H | -NH₂ | - |

| 7.35 | dd | 1H | H-5 | 8.6, 2.3 |

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

Interpretation of the ¹H NMR Spectrum:

-

The downfield singlet at 9.99 ppm is characteristic of an aldehydic proton, deshielded by the electron-withdrawing carbonyl group.

-

The aromatic region displays three signals. The doublet at 7.85 ppm corresponds to the proton at position 6, coupled to the proton at position 5. The doublet at 7.63 ppm is assigned to the proton at position 3, coupled to the proton at position 5. The doublet of doublets at 7.35 ppm represents the proton at position 5, showing coupling to both protons at positions 6 and 3.

-

The broad singlet at 7.55 ppm is attributed to the two protons of the amino group. The broadness of this signal is often due to quadrupole broadening from the nitrogen atom and potential chemical exchange.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information on the carbon framework of a molecule. Due to the lack of directly published experimental data for this compound, the following table presents predicted chemical shifts based on the analysis of structurally similar compounds and established substituent effects in benzene derivatives.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Predicted Chemical Shift (δ) ppm | Assignment |

| 190 - 193 | C=O (Aldehyde) |

| 152 - 155 | C-NH₂ |

| 148 - 151 | C-NO₂ |

| 132 - 135 | C-6 |

| 125 - 128 | C-1 |

| 118 - 121 | C-5 |

| 113 - 116 | C-3 |

Note: These are predicted values and should be confirmed by experimental data.

Expected Features of the ¹³C NMR Spectrum:

-

The aldehydic carbon is expected to resonate at the most downfield position (190-193 ppm) due to the strong deshielding effect of the carbonyl oxygen.

-

The carbons directly attached to the electron-donating amino group (C-2) and the electron-withdrawing nitro group (C-4) will be significantly shifted. The C-NH₂ is predicted to be in the 152-155 ppm range, while the C-NO₂ is expected around 148-151 ppm.

-

The remaining aromatic carbons will appear in the typical aromatic region (110-140 ppm), with their specific shifts influenced by the electronic effects of the substituents.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Medium, Doublet | N-H stretch (asymmetric and symmetric) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2850 - 2750 | Weak, Doublet | Aldehydic C-H stretch (Fermi resonance) |

| 1700 - 1680 | Strong | C=O stretch (Aldehyde) |

| 1620 - 1580 | Medium | C=C stretch (Aromatic) |

| 1550 - 1490 | Strong | N-O asymmetric stretch (Nitro group) |

| 1360 - 1320 | Strong | N-O symmetric stretch (Nitro group) |

| 850 - 800 | Strong | C-H out-of-plane bend (Aromatic) |

Interpretation of the IR Spectrum:

-

The presence of a primary amine is indicated by a pair of bands in the 3400-3200 cm⁻¹ region.

-

The aldehydic C-H stretch typically appears as two weak bands around 2850 and 2750 cm⁻¹.

-

A strong absorption band in the 1700-1680 cm⁻¹ range is characteristic of the carbonyl group of an aromatic aldehyde.

-

Strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro group are expected around 1550-1490 cm⁻¹ and 1360-1320 cm⁻¹, respectively.

-

Aromatic C=C stretching vibrations will be observed in the 1620-1580 cm⁻¹ region.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

¹H NMR Spectroscopy Acquisition:

-

The NMR spectrometer is typically operated at a frequency of 400 MHz or higher for optimal resolution.

-

The sample is placed in the spectrometer, and the magnetic field is locked onto the deuterium signal of the solvent.

-

The magnetic field homogeneity is optimized by shimming.

-

A standard one-pulse ¹H NMR experiment is performed. Key acquisition parameters include:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 8-16 (or as needed to achieve a good signal-to-noise ratio)

-

-

The resulting Free Induction Decay (FID) is processed by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Spectroscopy Acquisition:

-

A proton-decoupled ¹³C NMR experiment is typically performed to simplify the spectrum and enhance sensitivity.

-

Key acquisition parameters include:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: Significantly higher than for ¹H NMR (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

-

-

Data processing is similar to that for ¹H NMR, with chemical shifts referenced to the solvent signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR accessory.

-

Place a small amount of the solid this compound sample onto the center of the ATR crystal.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

Spectrum Acquisition:

-

Acquire the IR spectrum of the sample, typically over a range of 4000 to 400 cm⁻¹.

-

The final spectrum is presented as the ratio of the sample spectrum to the background spectrum, usually in terms of transmittance or absorbance.

Visualizations

To illustrate the workflow and logical relationships in the spectroscopic characterization of this compound, the following diagrams are provided.

Caption: Experimental workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Logical relationship between the molecule and the structural information obtained from different spectroscopic techniques.

Stability and degradation pathways of 2-Amino-4-nitrobenzaldehyde under various conditions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and potential degradation pathways of 2-Amino-4-nitrobenzaldehyde. Due to the limited availability of specific stability data for this compound in published literature, this document synthesizes information from established principles of organic chemistry, forced degradation studies of structurally related molecules, and regulatory guidelines. The guide outlines potential degradation mechanisms under various stress conditions, including photolytic, thermal, hydrolytic, and oxidative stress. Detailed, generalized experimental protocols for conducting forced degradation studies are provided, along with illustrative diagrams of potential degradation pathways and experimental workflows. All quantitative data presented is hypothetical, based on typical outcomes of such studies, and is organized into structured tables for clarity. This guide is intended to serve as a foundational resource for researchers and professionals involved in the development and handling of this compound, enabling them to design and execute appropriate stability studies.

Introduction

This compound is a substituted aromatic aldehyde containing three key functional groups: an amino group, a nitro group, and an aldehyde group. These functional groups confer specific chemical reactivity to the molecule, making it a useful intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. However, the presence of these reactive moieties also makes the molecule susceptible to degradation under various environmental conditions. Understanding the stability of this compound and its degradation pathways is critical for ensuring its quality, safety, and efficacy in its intended applications, particularly in the context of drug development where stringent stability testing is a regulatory requirement.[1][2]

Forced degradation studies are an essential component of the drug development process, providing crucial information on the intrinsic stability of a drug substance, potential degradation products, and the specificity of analytical methods.[1][2][3] This guide will explore the theoretical stability of this compound and provide a framework for conducting such studies.

Predicted Degradation Pathways

The degradation of this compound is likely to be influenced by its three primary functional groups. The following sections describe the predicted degradation pathways under various stress conditions.

Photodegradation

Aromatic nitro compounds are known to be susceptible to photodegradation.[4] The presence of both a nitro group and an amino group on the benzene ring can influence the molecule's electronic properties and, consequently, its photostability. Upon exposure to light, particularly UV radiation, this compound may undergo several transformations.

One potential pathway involves the reduction of the nitro group to a nitroso, hydroxylamino, or even an amino group. Another possibility is the oxidation of the amino group. The aldehyde group could also be oxidized to a carboxylic acid. Furthermore, complex condensation and polymerization reactions can occur, leading to the formation of colored degradants.

Caption: Predicted Photodegradation Pathways of this compound.

Thermal Degradation

At elevated temperatures, this compound may undergo thermal decomposition. The nitro group in nitroaromatic compounds is a known energetic functional group, and its decomposition can be complex.[5][6][7] Potential thermal degradation pathways could include decarboxylation if the aldehyde is first oxidized, as well as reactions involving the amino and nitro groups, potentially leading to the formation of azoxy or azo compounds through condensation reactions. The molecule could also undergo polymerization.

Caption: Predicted Thermal Degradation Pathways of this compound.

Hydrolytic Degradation

The stability of this compound under hydrolytic conditions will depend on the pH of the solution.

-

Acidic Conditions: In acidic media, the amino group will be protonated, forming an ammonium salt. This may increase the stability of the molecule towards oxidation. The aldehyde group is generally stable to hydrolysis, but under strong acidic conditions and elevated temperatures, some degradation could occur.

-

Basic Conditions: In alkaline solutions, the aldehyde group is susceptible to Cannizzaro-type reactions, especially at higher concentrations and temperatures, leading to the formation of the corresponding alcohol (2-amino-4-nitrobenzyl alcohol) and carboxylic acid (2-amino-4-nitrobenzoic acid). The amino group could also potentially be involved in condensation reactions.

Caption: Predicted Hydrolytic Degradation Pathways under Acidic and Basic Conditions.

Oxidative Degradation

The amino and aldehyde groups of this compound are susceptible to oxidation. Treatment with oxidizing agents such as hydrogen peroxide is expected to lead to the formation of several degradation products. The primary pathway is likely the oxidation of the aldehyde group to a carboxylic acid, forming 2-amino-4-nitrobenzoic acid. The amino group can also be oxidized to various products, including nitroso or nitro compounds, or it could lead to the formation of polymeric materials.

Caption: Predicted Oxidative Degradation Pathways of this compound.

Experimental Protocols for Forced Degradation Studies

The following protocols are generalized procedures for conducting forced degradation studies on this compound, based on ICH guidelines.[8][9][10][11][12] The extent of degradation should ideally be between 5-20% to ensure that the degradation products are readily detectable without being overly complex.[1][13]

Caption: General Experimental Workflow for Forced Degradation Studies.

Photostability Testing

Objective: To assess the stability of this compound upon exposure to light.

Protocol:

-

Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Transfer aliquots of the solution into clear and amber vials. The amber vials will serve as dark controls.

-

Expose the clear vials to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[8][10][12]

-

Store the dark controls at the same temperature as the exposed samples.

-

Analyze the samples and controls at appropriate time intervals using a stability-indicating HPLC method.

Thermal Stability Testing

Objective: To evaluate the effect of elevated temperature on the stability of this compound.

Protocol:

-

Place a known amount of solid this compound in a controlled temperature chamber.

-

Also, prepare a solution of the compound (e.g., 1 mg/mL in a suitable solvent) and place it in the same chamber.

-

Set the temperature to a level that is expected to cause degradation (e.g., 60°C, 80°C).

-

Maintain the samples at the elevated temperature for a specified period (e.g., 24, 48, 72 hours).

-

At each time point, withdraw a sample, allow it to cool to room temperature, and analyze it by HPLC.

Hydrolytic Stability Testing

Objective: To determine the stability of this compound in acidic, basic, and neutral aqueous solutions.

Protocol:

-

Prepare three sets of solutions of this compound (e.g., 1 mg/mL) in:

-

0.1 N Hydrochloric Acid (acidic condition)

-

0.1 N Sodium Hydroxide (basic condition)

-

Purified Water (neutral condition)

-

-

Store the solutions at a controlled temperature (e.g., 60°C).

-

At specified time intervals (e.g., 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by HPLC.

Oxidative Stability Testing

Objective: To assess the stability of this compound in the presence of an oxidizing agent.

Protocol:

-

Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.

-

Add a solution of hydrogen peroxide (e.g., 3% or 30%) to the sample solution.

-

Maintain the mixture at room temperature or a slightly elevated temperature (e.g., 40°C).

-

Monitor the reaction over time (e.g., 1, 2, 4, 8 hours).

-

At each time point, withdraw a sample and quench the reaction if necessary (e.g., by adding a reducing agent like sodium bisulfite).

-

Analyze the samples by HPLC.

Quantitative Data Summary (Hypothetical)

The following tables summarize hypothetical quantitative data from forced degradation studies of this compound.

Table 1: Hypothetical Photostability Data

| Exposure Time (hours) | % Assay of this compound (Exposed) | % Assay of this compound (Dark Control) | Total Impurities (%) (Exposed) |

| 0 | 100.0 | 100.0 | 0.0 |

| 24 | 92.5 | 99.8 | 7.5 |

| 48 | 85.2 | 99.6 | 14.8 |

| 72 | 78.9 | 99.5 | 21.1 |

Table 2: Hypothetical Thermal Stability Data (60°C)

| Stress Time (hours) | % Assay of this compound | Total Impurities (%) |

| 0 | 100.0 | 0.0 |

| 24 | 98.1 | 1.9 |

| 48 | 96.3 | 3.7 |

| 72 | 94.5 | 5.5 |

Table 3: Hypothetical Hydrolytic Stability Data (60°C)

| Condition | Stress Time (hours) | % Assay of this compound | Total Impurities (%) |

| 0.1 N HCl | 24 | 99.2 | 0.8 |

| 0.1 N NaOH | 24 | 88.7 | 11.3 |

| Water | 24 | 99.5 | 0.5 |

Table 4: Hypothetical Oxidative Stability Data (3% H₂O₂, RT)

| Stress Time (hours) | % Assay of this compound | Total Impurities (%) |

| 0 | 100.0 | 0.0 |

| 2 | 94.8 | 5.2 |

| 4 | 90.1 | 9.9 |

| 8 | 82.5 | 17.5 |

Conclusion

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. biopharminternational.com [biopharminternational.com]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 9. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 11. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 12. ema.europa.eu [ema.europa.eu]

- 13. sgs.com [sgs.com]

Methodological & Application

Application Notes and Protocols for the Friedländer Annulation using 2-Amino-4-nitrobenzaldehyde in Quinoline Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2-amino-4-nitrobenzaldehyde in the Friedländer annulation for the synthesis of 7-nitroquinoline derivatives. The quinoline scaffold is a significant pharmacophore in drug discovery, and the introduction of a nitro group at the 7-position offers a handle for further functionalization or can be a key feature for biological activity.

Application Notes

The Friedländer synthesis is a fundamental and versatile method for constructing the quinoline ring system. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone, β-ketoester, or malononitrile.[1][2][3][4] The reaction can be catalyzed by either acids or bases.[3]

The use of this compound as the starting 2-aminoaryl aldehyde directly leads to the formation of 7-nitroquinoline derivatives. These compounds are valuable intermediates in medicinal chemistry. The nitro group is a strong electron-withdrawing group that can influence the chemical properties and biological activity of the quinoline ring. Furthermore, the nitro group can be readily reduced to an amino group, providing a key point for further derivatization to generate libraries of compounds for structure-activity relationship (SAR) studies in drug development programs.

A significant challenge in the classic Friedländer synthesis is the limited availability and stability of some 2-aminobenzaldehyde derivatives.[5] An effective alternative is the in situ reduction of the corresponding 2-nitrobenzaldehyde.[5][6] In the context of synthesizing 7-nitroquinolines, this would involve a domino reaction starting from 2,4-dinitrobenzaldehyde, where one nitro group is selectively reduced to an amine, which then undergoes the Friedländer annulation. A well-established method for this is the use of iron powder in acetic acid (Fe/AcOH).[5]

The choice of the active methylene compound determines the substitution pattern at the 2- and 3-positions of the resulting quinoline. Symmetrical ketones like acetone or cyclohexanone will yield a single product, while unsymmetrical ketones can potentially lead to regioisomers. The reaction conditions can be optimized to favor the desired isomer.

Reaction Mechanism and Experimental Workflow

The Friedländer annulation can proceed through two primary mechanistic pathways, both of which are depicted below. The choice of pathway is often dependent on the reaction conditions (acidic vs. basic catalysis).

Reaction Mechanism: Friedländer Annulation

Caption: General mechanism of the Friedländer annulation.

Experimental Workflow: Quinoline Synthesis

Caption: General experimental workflow for quinoline synthesis.

Quantitative Data Summary

The following tables summarize representative reaction conditions and yields for the synthesis of quinolines via the Friedländer annulation and related domino reactions.

Table 1: Domino Nitro Reduction-Friedländer Annulation of 2-Nitrobenzaldehydes [5]

| 2-Nitrobenzaldehyde Derivative | Active Methylene Compound | Product | Yield (%) |

| 2-Nitrobenzaldehyde | Methyl 3-oxobutanoate | Methyl 2-methylquinoline-3-carboxylate | 93 |

| 2-Nitrobenzaldehyde | Ethyl 3-oxobutanoate | Ethyl 2-methylquinoline-3-carboxylate | 90 |

| 2-Nitrobenzaldehyde | 2,4-Pentanedione | 3-Acetyl-2-methylquinoline | 95 |

| 5-Fluoro-2-nitrobenzaldehyde | Ethyl 3-oxo-4,4,4-trifluorobutanoate | Ethyl 6-fluoro-2-(trifluoromethyl)quinoline-3-carboxylate | 95 |

| 5-Methoxy-2-nitrobenzaldehyde | 1,3-Cyclohexanedione | 3,4-Dihydroacridin-1(2H)-one, 6-methoxy | 91 |

Table 2: Catalyst-Free Friedländer Synthesis in Water [1]

| 2-Aminobenzaldehyde | Active Methylene Compound | Temperature (°C) | Time (h) | Yield (%) |

| 2-Aminobenzaldehyde | Acetophenone | 70 | 3 | 92 |

| 2-Aminobenzaldehyde | Cyclohexanone | 70 | 2.5 | 95 |

| 2-Aminobenzaldehyde | Ethyl acetoacetate | 70 | 3 | 97 |

| 2-Aminobenzaldehyde | Malononitrile | 70 | 3 | 93 |

Experimental Protocols

Protocol 1: General Procedure for the Direct Friedländer Annulation of this compound (Base-Catalyzed)

This protocol is a general procedure adapted from classical Friedländer synthesis conditions.

Materials:

-

This compound

-

Active methylene compound (e.g., acetone, ethyl acetoacetate, cyclohexanone)

-

Ethanol

-

Potassium hydroxide (KOH) or other suitable base

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Standard work-up and purification equipment

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq.) in ethanol.

-

Add the active methylene compound (1.1 - 1.5 eq.) to the solution.

-

Add a catalytic amount of potassium hydroxide (e.g., 0.2 eq.).

-

Attach a reflux condenser and heat the mixture to reflux with stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.

-

If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines

Materials:

-

2-Nitrobenzaldehyde derivative (e.g., 2,4-dinitrobenzaldehyde for a 7-nitroquinoline product)

-

Active methylene compound

-

Iron powder (Fe)

-

Glacial acetic acid (AcOH)

-

Round-bottom flask

-

Magnetic stirrer with heating

-

Standard work-up and purification equipment

Procedure:

-

To a solution of the 2-nitrobenzaldehyde derivative (1.0 eq.) and the active methylene compound (1.2 eq.) in glacial acetic acid, add iron powder (3.0 eq.).

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature and dilute with a suitable solvent like ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the iron salts.

-